molecular formula C7H10O3S B2603726 (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one CAS No. 2470279-35-5

(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one

Cat. No.: B2603726
CAS No.: 2470279-35-5
M. Wt: 174.21
InChI Key: JMCSZJQCCQAIOI-IYSWYEEDSA-N
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Description

(3As,6aS)-6a-(Hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one is a bicyclic heterocyclic compound featuring fused thiophene and furan rings. This compound is structurally characterized by its stereospecific configuration (3As,6aS), which influences its physicochemical properties and interactions with biological targets. It is primarily used in pharmaceutical and materials science research, particularly in the synthesis of complex heterocyclic derivatives .

Properties

IUPAC Name

(3aS,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c8-2-7-3-10-6(9)5(7)1-11-4-7/h5,8H,1-4H2/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCSZJQCCQAIOI-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OCC2(CS1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)OC[C@@]2(CS1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable thioester with a furan derivative can yield the desired compound. The reaction typically requires the presence of a strong acid catalyst and is conducted under reflux conditions to facilitate the formation of the tetrahydrothieno[3,4-c]furan ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted furan derivatives .

Scientific Research Applications

The compound (3aS,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one is a member of the thienofuran family, which has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, material science, and as a synthetic intermediate.

Structural Overview

The compound features a tetrahydrothieno[3,4-c]furan core with a hydroxymethyl group at the 6a position. Its molecular formula is C8H10O2SC_8H_{10}O_2S, and it possesses unique stereochemistry that contributes to its biological activity.

Physical Properties

  • Molecular Weight : 170.23 g/mol
  • Melting Point : Data not readily available.
  • Solubility : Soluble in organic solvents; specific solubility data may be required for practical applications.

Medicinal Chemistry

  • Antiviral Activity : Compounds related to thienofurans have shown potential as antiviral agents. For instance, structural analogs have been investigated for their efficacy against HIV protease inhibitors, where the thieno-furan structure plays a crucial role in ligand binding and activity .
  • Anticancer Properties : Some derivatives of thienofurans have been studied for their cytotoxic effects on various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer drugs .
  • Neuroprotective Effects : Research indicates that thienofuran derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Material Science

  • Conductive Polymers : The unique electronic properties of thienofurans allow them to be incorporated into conductive polymer systems. These materials are useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : The compound's ability to undergo redox reactions can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups can be modified through various chemical reactions (e.g., oxidation, reduction) to yield compounds with diverse functionalities suitable for pharmaceutical applications.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of a series of thieno-furan derivatives from this compound. These derivatives were evaluated for their inhibitory effects on HIV protease. The results indicated that modifications at the hydroxymethyl group significantly enhanced antiviral activity .

Case Study 2: Conductive Polymer Development

Researchers developed a conductive polymer based on thieno-furan structures that exhibited high conductivity and stability under operational conditions. This polymer was tested in OLED applications and showed promising results compared to traditional materials .

Case Study 3: Neuroprotective Screening

In vitro studies assessed the neuroprotective effects of thienofuran derivatives against oxidative stress-induced neuronal cell death. The results indicated that certain modifications increased neuroprotection significantly, paving the way for further development of therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism by which (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring system can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Suppliers/Commercial Availability
(3As,6aS)-6a-(Hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one (Target) C₈H₁₀O₃S -CH₂OH at 6a position Thieno-furan bicyclic core, hydroxyl 2 suppliers
(3aS,6aR)-6a-Fluoro-3a-(hydroxymethyl)tetrahydro-1H,3H-thieno[3,4-c]furan-1-one 5,5-dioxide C₇H₈FNO₄S -F substitution at 6a, sulfone group (-SO₂) at position 5 Sulfone, fluorinated substituent 2 suppliers
(3aS,6aS)-3a-(Hydroxymethyl)tetrahydro-1H,3H-thieno[3,4-c]furan-1-one C₇H₁₀O₃S -CH₂OH at 3a position (vs. 6a in the target) Hydroxymethyl, thieno-furan core 2 suppliers
(3aS,4R,5S,6aR)-(+)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one C₉H₁₄O₄ Cyclopenta-fused system, additional hydroxyl group at C5 Cyclopentane-fused furan, diol Limited availability

Key Observations:

Positional Isomerism : The hydroxymethyl group’s position (3a vs. 6a) significantly affects molecular geometry and reactivity. For example, the 6a-hydroxymethyl derivative (target compound) may exhibit distinct hydrogen-bonding interactions compared to its 3a-substituted analogue .

Ring System Variations : The cyclopenta-fused furan derivative (C₉H₁₄O₄) lacks sulfur but introduces a rigid cyclopentane ring, which could influence its pharmacokinetic properties .

Biological Activity

(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈O₃S
  • Molecular Weight : 172.20 g/mol
  • CAS Number : 2287248-25-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno compounds exhibit significant antimicrobial properties. The hydroxymethyl group in this compound may enhance its interaction with microbial cell walls or membranes.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging free radicals; reducing oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thieno derivatives. This compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant properties of this compound involved in vitro assays measuring its ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. This suggests its potential for use in formulations aimed at reducing oxidative stress-related conditions.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment.

The proposed mechanisms for the biological activities of this compound include:

  • Cell Membrane Interaction : The thieno structure may facilitate interactions with microbial membranes leading to disruption.
  • Redox Reactions : The hydroxymethyl group can participate in redox reactions contributing to its antioxidant properties.
  • Apoptosis Induction : Activation of intrinsic pathways leading to apoptosis in cancer cells through mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are recommended to achieve high enantiomeric purity of (3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols with strict temperature control and chiral catalysts. For example, a two-stage process at 0°C followed by methanol/water solvent systems (with potassium bicarbonate and sulfuric acid) can yield >98% enantiomeric excess (ee) . Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl) to minimize isomer formation. Post-reaction purification via chromatography or crystallization is critical to isolate the desired stereoisomer. Monitoring diastereomer ratios via HPLC or chiral GC is advised .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry by comparing coupling constants and chemical shifts with literature data (e.g., Quaedflieg et al. for analogous structures) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula using APCI or ESI modes .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Optical Rotation : Measure specific rotation (e.g., -44° in methanol at c=1.4) to verify enantiopurity .

Q. What safety precautions are mandatory when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are required. Avoid inhalation or skin contact .
  • Ventilation : Use fume hoods during synthesis or handling to mitigate vapor exposure .
  • Storage : Store at -20°C in airtight containers to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed NMR data for this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range coupling to confirm connectivity .
  • Solvent Effects : Test in deuterated solvents (CDCl3, DMSO-d6) to identify shifts caused by hydrogen bonding .
  • Dynamic NMR : Investigate conformational equilibria at variable temperatures if unexpected splitting occurs .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What experimental strategies optimize yield while minimizing isomer formation during synthesis?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products; higher temperatures may promote undesired isomers .
  • Catalyst Screening : Test chiral Lewis acids (e.g., Sc(OTf)3) to enhance stereoselectivity .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Workup Optimization : Quench reactions rapidly to prevent post-synthesis epimerization .

Q. How can researchers design assays to evaluate the compound’s biological activity (e.g., antifungal or enzyme inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Use fungal strains (e.g., Candida albicans) in broth microdilution tests to determine MIC values .
  • Enzyme Inhibition Studies : Employ fluorescence-based assays (e.g., β-glucuronidase inhibition) with purified enzymes .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., hydroxyl or methyl derivatives) to identify critical functional groups .
  • Molecular Docking : Use software like Discovery Studio to predict binding modes with target proteins .

Q. What analytical approaches validate the compound’s stability under varying storage or experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light, or acidic/basic conditions; monitor decomposition via HPLC .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH for 1–3 months and compare purity metrics .
  • Mass Balance Analysis : Quantify degradation products (e.g., hydrolysis byproducts) using LC-MS .

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